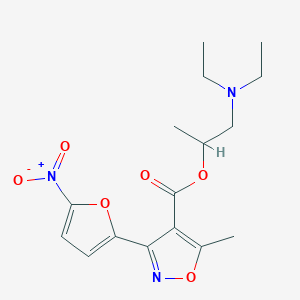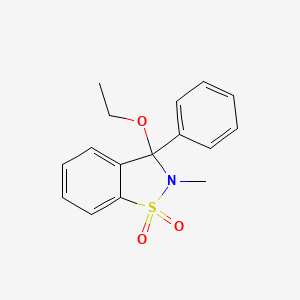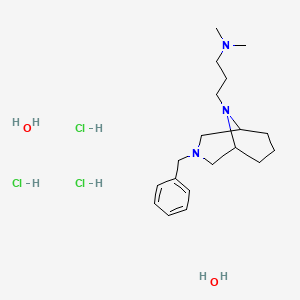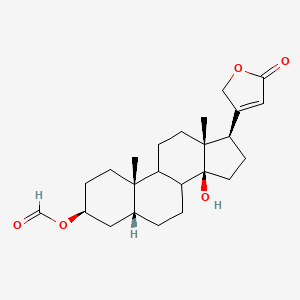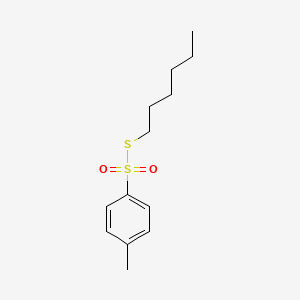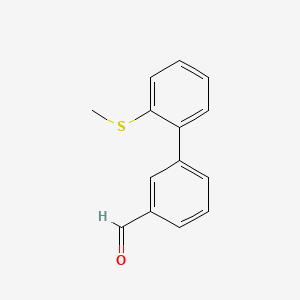
3-(2-Methylsulfanylphenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylsulfanylphenyl)benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 2-methylsulfanylphenylboronic acid with benzaldehyde under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes. For instance, the synthesis of functionalized benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which is then subjected to cross-coupling with organometallic reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methylsulfanylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Methylsulfanylphenyl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe for investigating cellular processes .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-(2-Methylsulfanylphenyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or modulate signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function .
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylsulfanyl group.
2-Hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde: A hydroxylated derivative with additional functional groups
Uniqueness: 3-(2-Methylsulfanylphenyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Propiedades
Fórmula molecular |
C14H12OS |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
Clave InChI |
RBSCZMKLQKFZMS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



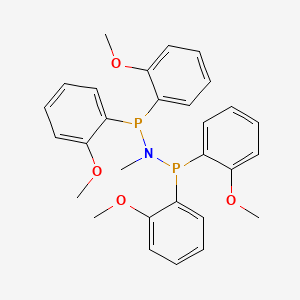

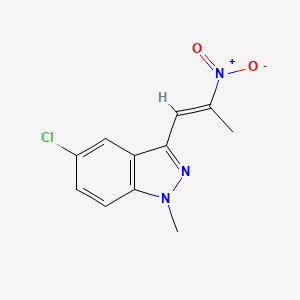

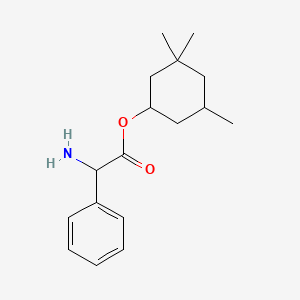
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
